2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
The compound 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure features multiple functional groups, including an imidazo[1,2-a]benzimidazole core, a cyclohexenyl group, and a benzodioxin moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with glyoxal under acidic conditions.
Introduction of the cyclohexenyl group: This step involves the alkylation of the imidazo[1,2-a]benzimidazole intermediate with cyclohex-1-en-1-yl ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzodioxin moiety: The final step includes the acylation of the intermediate with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The imidazo[1,2-a]benzimidazole core can be reduced to form a dihydro derivative.
Substitution: The benzodioxin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydroimidazo[1,2-a]benzimidazole derivatives.
Substitution: Substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions due to its multiple functional groups that can interact with various biological targets.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The imidazo[1,2-a]benzimidazole core is known for its pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The cyclohexenyl and benzodioxin groups can enhance binding affinity and specificity through hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(4-methoxyphenyl)acetamide
- 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Uniqueness
The uniqueness of 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H28N4O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[3-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C27H28N4O4/c32-25(28-19-10-11-23-24(16-19)35-15-14-34-23)17-22-26(33)30(13-12-18-6-2-1-3-7-18)27-29-20-8-4-5-9-21(20)31(22)27/h4-6,8-11,16,22H,1-3,7,12-15,17H2,(H,28,32) |
InChI Key |
IAYVNLYBEFGAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
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